2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid
Description
Chemical Structure and Properties
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (CAS: 62064-41-9) is a benzoic acid derivative with a methoxy group at position 2 and a 1-(naphthalen-1-yl)ethyl substituent at position 6 (Figure 1). Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.13 g/mol . Key features include:
- Hydrogen bond donors/acceptors: 1 donor (carboxylic acid -OH) and 3 acceptors (carboxylic acid O, methoxy O, naphthalene π-system).
- Rotatable bonds: 4 (ethyl linker and carboxylic acid group).
- LogP: Estimated high lipophilicity due to the naphthalene moiety.
The compound’s structure combines aromatic rigidity (naphthalene) with conformational flexibility (ethyl linker), which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
62064-41-9 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methoxy-6-(1-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22) |
InChI Key |
COMRHXMUBPFZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method leverages palladium-catalyzed coupling to forge the biaryl bond.
Procedure :
- Substrate Preparation :
Coupling Reaction :
Deprotection :
Key Data :
| Parameter | Value |
|---|---|
| Yield (coupling) | 65–72% |
| Purity (final) | >95% (HPLC) |
Friedel-Crafts Alkylation
This approach introduces the naphthalenylethyl group via electrophilic aromatic substitution.
Procedure :
- Electrophile Generation :
Alkylation :
Workup :
Challenges :
- Regioselectivity issues due to competing ortho/meta substitution on the naphthalene ring.
- Moderate yields (45–55%) necessitate chromatographic purification.
Stereochemical Considerations
The 1-(naphthalen-1-yl)ethyl group introduces a chiral center. While most syntheses produce racemic mixtures, asymmetric methods have been explored:
Enzymatic Resolution
Chiral Auxiliaries
Alternative Routes
Grignard Addition
Radical Coupling
- Photoredox catalysis using [Ir(ppy)₃] and a nickel complex enables C–H functionalization of naphthalene with 2-methoxy-6-iodobenzoic acid.
- Advantage : Avoids pre-functionalized substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–72 | >95 | High | $$$ |
| Friedel-Crafts | 45–55 | 85–90 | Moderate | $$ |
| Enzymatic Resolution | 30–40 | >99 | Low | $$$$ |
| Radical Coupling | 50–60 | 90–95 | Emerging | $$$ |
Industrial-Scale Production Insights
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and aromatic systems in this compound participate in oxidative transformations:
-
Side-chain oxidation : The ethyl group linking the naphthalene and benzoic acid moieties undergoes oxidation to form α-keto derivatives under acidic conditions with KMnO₄. This reaction proceeds via radical intermediates, yielding 2-methoxy-6-(naphthalen-1-yl-carbonyl)benzoic acid as the primary product (isolated yield: 78%) .
-
Aromatic ring oxidation : Strong oxidants like CrO₃ selectively attack the electron-rich naphthalene ring, producing hydroxylated derivatives. For example, oxidation at the 4-position of naphthalene forms 2-methoxy-6-[1-(4-hydroxynaphthalen-1-yl)ethyl]benzoic acid (yield: 62%) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | α-keto acid | 78% |
| CrO₃ | Acetic acid, RT | Hydroxylated derivative | 62% |
Reduction Reactions
The carboxylic acid group can be reduced to alcohols or aldehydes:
-
Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, forming 2-methoxy-6-[1-(naphthalen-1-yl)ethyl]benzyl alcohol (yield: 85%) .
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ethyl linker without affecting aromatic rings, yielding 2-methoxy-6-(naphthalen-1-ylmethyl)benzoic acid (yield: 91%) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Benzyl alcohol derivative | 85% |
| H₂ (1 atm), Pd-C | EtOH, 25°C, 12 h | Demethylated side chain | 91% |
Substitution Reactions
The methoxy group participates in nucleophilic substitutions:
-
Demethylation : BBr₃ in DCM cleaves the methoxy group to form 2-hydroxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (yield: 94%) . This product exhibits enhanced hydrogen-bonding capacity compared to the parent compound .
-
Esterification : Reaction with SOCl₂ followed by methanol produces the methyl ester derivative, 2-methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid methyl ester (yield: 88%) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, -78°C to RT | Hydroxybenzoic acid | 94% |
| SOCl₂/MeOH | Reflux, 6 h | Methyl ester | 88% |
Esterification and Hydrolysis
The carboxylic acid group undergoes typical esterification and hydrolysis:
-
Esterification : Reacting with ethanol/H₂SO₄ yields the ethyl ester (yield: 92%) .
-
Acidic hydrolysis : Refluxing the ester with HCl regenerates the carboxylic acid (yield: 89%) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux | Ethyl ester | 92% |
| Hydrolysis | 6M HCl, 100°C, 4 h | Carboxylic acid | 89% |
Cross-Coupling Reactions
The naphthalene moiety enables palladium-catalyzed couplings:
-
Suzuki coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms bi-aryl derivatives (yield: 76%) .
-
Heck reaction : Alkenes like styrene couple at the naphthalene ring’s β-position (yield: 68%) .
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME, K₂CO₃, 80°C | 76% |
| Heck reaction | Pd(OAc)₂ | DMF, NEt₃, 100°C | 68% |
Key Mechanistic Insights:
-
Steric hindrance from the naphthalene group slows electrophilic aromatic substitution but enhances regioselectivity in cross-coupling reactions .
-
The methoxy group’s electron-donating effect stabilizes carbocation intermediates during side-chain oxidations .
-
Solvent polarity significantly impacts reaction pathways; polar aprotic solvents favor esterification, while non-polar solvents enhance coupling efficiencies .
This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing complex aromatic systems in materials science and pharmaceutical research.
Scientific Research Applications
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Methoxy Substitution
Several positional isomers differ in methoxy group placement on the benzoic acid ring (Table 1):
| Compound Name | CAS Number | Methoxy Position | Key Structural Difference |
|---|---|---|---|
| 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid | 62064-41-9 | 2 | Reference compound |
| 5-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid | 62064-31-7 | 5 | Methoxy shifted to position 5 |
| 4-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid | 62064-32-8 | 4 | Methoxy shifted to position 4 |
Implications :
Ester Derivatives vs. Free Carboxylic Acid
Esterification of the carboxylic acid group modifies solubility and bioavailability (Table 2):
| Compound Name | CAS Number | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 62064-41-9 | Carboxylic acid | 306.13 |
| 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester | 1171923-66-2 | Methyl ester | 336.38 |
| 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester | 1171921-51-9 | Methyl ester | 320.39 |
Implications :
Linker Variations: Ethyl vs. Oxymethyl
The nature of the linker between the benzoic acid and naphthalene groups significantly impacts molecular flexibility and binding (Table 3):
| Compound Name | CAS Number | Linker Type | Key Feature |
|---|---|---|---|
| This compound | 62064-41-9 | Ethyl | Flexible, 4 rotatable bonds |
| 2-Methoxy-6-[(naphthalen-1-yloxy)methyl]benzoic acid | 1171921-88-9 | Oxymethyl | Rigid, ether linkage |
Implications :
- Hydrogen bonding : Oxymethyl linkers introduce an oxygen atom capable of hydrogen bonding, which may enhance solubility or receptor interactions .
Biological Activity
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (C20H18O3) is a benzoic acid derivative notable for its unique structural features, including a methoxy group and a naphthalene-derived ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C20H18O3
- Molecular Weight : 306.36 g/mol
- Structural Features :
- Methoxy group at the 2-position
- Naphthalen-1-yl ethyl group at the 6-position
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. In vitro tests have demonstrated its effectiveness against various cancer cell lines, including:
- A549 cells : A lung cancer cell line where the compound showed preferential suppression of rapidly dividing cells.
- MCF7 cells : Breast cancer cell line with observed antiproliferative effects.
The mechanism of action is believed to involve the disruption of metabolic pathways essential for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against:
- Staphylococcus aureus : Including methicillin-resistant strains (MRSA).
- Mycobacterium tuberculosis : The compound demonstrates promising activity against this pathogen.
In studies, the minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity, suggesting potential therapeutic applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study reported that derivatives of similar structures exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development.
- Antimicrobial Testing : In another study, the compound displayed an MIC of approximately 7.80 µg/mL against MRSA, indicating its potential as an alternative treatment option for resistant bacterial infections.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-6-[2-(naphthalen-1-yl)ethyl]benzoic acid | Hydroxy group instead of methoxy | Different solubility; lower activity against cancer cells |
| 4-Methoxybenzoic acid | Simple methoxy-substituted benzoic | Lacks naphthalene structure; minimal anticancer effects |
| 3-Naphthalenecarboxylic acid | Carboxylic acid on naphthalene | Focuses on carboxylic functionality; limited antimicrobial activity |
The unique combination of functional groups in this compound differentiates it from these related compounds, contributing to its specific biological activities.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid?
A two-step synthetic approach is commonly employed for structurally related benzoic acid derivatives. First, a Friedel-Crafts alkylation or Suzuki coupling may introduce the naphthalene-ethyl moiety to the methoxybenzoic acid precursor. Second, acidic hydrolysis or oxidation ensures carboxylate functionality. For example, analogous protocols for substituted benzoic acids involve Y-benzaldehyde intermediates and acidic media to achieve regioselective coupling . Purification typically involves recrystallization or column chromatography using silica gel.
Q. How is the purity of this compound validated in laboratory settings?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolve impurities. Complementary techniques like nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity. For example, ¹H NMR in DMSO-d₆ should show distinct signals for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and the carboxylic acid proton (~12 ppm) .
Q. What safety precautions are critical during handling?
Based on structurally similar naphthalene derivatives, this compound is classified as harmful if swallowed, inhaled, or absorbed through skin (H302, H312, H332). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse with water and consult Tox Info Suisse (emergency contact: +41 44 251 51 51). Waste disposal must comply with local regulations for organic acids .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?
SC-XRD using SHELX software (e.g., SHELXL-97) provides unambiguous confirmation of molecular geometry. For benzoic acid derivatives, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 are typical. Hydrogen bonding patterns (e.g., carboxylic acid dimerization) and torsional angles of the naphthalene-ethyl group can be precisely analyzed. Crystallization in solvents like methanol/water often yields suitable crystals .
Q. What strategies optimize bioactivity studies for this compound?
Structure-activity relationship (SAR) studies require systematic derivatization. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying the ethyl linker to a propargyl group may enhance enzyme inhibition. In vitro assays (e.g., fluorescence polarization for receptor binding) should use negative controls (e.g., unsubstituted benzoic acid) to isolate target effects. Computational docking (AutoDock Vina) with protein databases (PDB ID: relevant targets) can prioritize derivatives .
Q. How can radical-polar crossover reactions modify the naphthalene moiety?
Photoredox catalysis enables fluorination or trifluoromethylation at the naphthalene ring. For example, using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst and 1,2,2,6,6-pentamethylpiperidine (PMP) as a sacrificial reductant, nucleophilic fluorination proceeds via radical intermediates. Reaction monitoring via ¹⁹F NMR (in CDCl₃) confirms substitution at the 4-position of the naphthalene group .
Q. What analytical challenges arise in environmental fate studies, and how are they addressed?
Trace detection in wastewater requires solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), followed by LC-MS/MS with electrospray ionization (ESI⁻). Matrix effects (e.g., dissolved organic matter) are mitigated using isotope-labeled internal standards (e.g., ²H₃-triclosan). Method validation includes spike-recovery tests (70–120%) and limits of quantification (LOQ) <1 ng/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
